molecular formula C25H23N7O2 B6564574 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide CAS No. 1006276-53-4

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide

Número de catálogo: B6564574
Número CAS: 1006276-53-4
Peso molecular: 453.5 g/mol
Clave InChI: XMFUJNFSKDIMOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The molecule is substituted at the 1-position of the pyrazolopyrimidine ring with a 2,4-dimethylphenyl group, introducing steric bulk and lipophilicity. A methyl group at the 3-position of the pyrazole ring and a phenoxyacetamide side chain at the 5-position further modulate its physicochemical and binding properties.

Propiedades

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2/c1-16-9-10-21(17(2)11-16)31-24-20(13-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)14-34-19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFUJNFSKDIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula (if available) Notable Properties/Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylpyrazole; phenoxyacetamide Not provided Presumed kinase inhibition (inferred)
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl; 4-ethoxybenzamide C28H27N7O2 (inferred) Higher lipophilicity due to ethoxy group
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine-pyrazole Phenyl; thieno-pyrimidine fusion Not provided Enhanced electronic properties (sulfur atom)
Example 33 () Pyrazolo[3,4-d]pyrimidine-chromenone 3-Methylpyrazole; chromen-4-one; fluorophenyl Not provided Kinase inhibition (patented)
Example 52 () Pyrazolo[3,4-d]pyrimidine-sulfonamide 4-Amino; benzenesulfonamide; fluorophenyl Not provided High molecular weight (579.1 g/mol)

Substituent Effects on Activity and Solubility

  • Aryl Group Variations: The target compound’s 2,4-dimethylphenyl group (vs. The 4-methyl group in ’s compound introduces symmetry, which could improve crystallinity . Phenoxyacetamide vs.
  • Core Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) introduces a sulfur atom, altering electron distribution and possibly improving binding to cysteine-rich kinase domains. Chromenone-linked derivatives (e.g., ) exhibit extended conjugation, likely targeting ATP-binding pockets in kinases.

Pharmacological Implications

  • Kinase Inhibition: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) are frequently explored as kinase inhibitors. The phenoxyacetamide group in the target compound could mimic ATP’s adenine ring, competing for binding.
  • Selectivity : The 2,4-dimethylphenyl group may confer selectivity over analogs with para-substituted aryl groups (e.g., 4-methylphenyl in ), which could alter binding pocket interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.